

Technical Validation Guide: Structural Elucidation of 1-(2-Hydroxyethyl)azepan-2-one

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)azepan-2-one

CAS No.: 45889-43-8

Cat. No.: B1265994

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Executive Summary & Core Directive

The Challenge: Validating the structure of **1-(2-Hydroxyethyl)azepan-2-one** (CAS: 4694-32-6), also known as N-(2-Hydroxyethyl)caprolactam, presents a specific analytical hazard. While it is a simple derivative of caprolactam, its primary alcohol tail renders it susceptible to thermal dehydration in standard Gas Chromatography (GC) injectors.[1]

The Directive: This guide validates the structure by contrasting two methodologies. We demonstrate that while GC-MS (EI) is standard for purity profiling, it frequently produces a false-positive identification of N-vinyl caprolactam due to in-source thermal degradation.[1][2] We establish High-Resolution LC-QTOF-MS (ESI) as the superior technique for definitive structural confirmation, preserving the intact molecular ion and providing chemically specific fragmentation.[1][2]

Molecular Profile & Theoretical Fragmentation[1]

Before experimental validation, we must establish the theoretical behavior of the molecule under different ionization energies.

Property	Specification
IUPAC Name	1-(2-Hydroxyethyl)azepan-2-one
Formula	
Exact Mass	157.1103 Da
Structure	7-membered lactam ring with an N-linked ethyl-alcohol chain
Key Impurities	-Caprolactam (Precursor), N-vinyl caprolactam (Dehydration product)

Predicted Fragmentation Logic

- Hard Ionization (EI, 70eV): High energy leads to alpha-cleavage at the N-substituent and ring-opening.^{[1][2]}
- Soft Ionization (ESI, Positive Mode): Protonation at the amide oxygen or nitrogen forms (m/z 158.118).^[2] Collision-Induced Dissociation (CID) drives specific neutral losses.

Comparative Analysis: GC-MS vs. LC-MS/MS

Technique A: GC-MS (Electron Impact)

Status: Conditional Use Only (Process Control)

The Mechanism: Samples are injected at 250°C. The hydroxyethyl group is thermally labile.^[1] In the injector port, a significant portion of the analyte undergoes dehydration ($-H_2O$), forming the alkene analog, N-vinyl caprolactam (MW 139).

The Artifact:

- Observed Spectrum: Dominant peak at m/z 139, weak or absent molecular ion at m/z 157.^[1]
- Risk: An analyst relying solely on NIST library matching may incorrectly identify the synthesized product as N-vinyl caprolactam rather than the hydroxyethyl target.^[1]

Technique B: LC-QTOF-MS (Electrospray Ionization)

Status: Gold Standard (Structural Validation)[1][2]

The Mechanism: The sample is introduced at ambient temperature via liquid chromatography. [3] ESI provides a "soft" ionization, preserving the hydroxyl group.[1]

The Validation:

- Observed Spectrum: Strong Base Peak at m/z 158.118 ().[1][2]
- MS/MS Confirmation: Controlled fragmentation reveals the loss of the hydroxyethyl tail (neutral loss 44 Da) or formaldehyde equivalents, confirming the alcohol presence.

Experimental Protocols

Protocol A: High-Resolution LC-QTOF-MS (Recommended)[1][2]

1. Sample Preparation:

- Dissolve 1 mg of **1-(2-Hydroxyethyl)azepan-2-one** in 1 mL of 50:50 Water:Methanol (LC-MS grade).
- Filter through a 0.22 μm PTFE syringe filter to remove particulates.[1]
- Dilute to 1 ppm (1 $\mu\text{g/mL}$) for direct infusion or column injection.[1][2]

2. LC Conditions (UPLC):

- Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 μm).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Q-TOF):

- Ionization: ESI Positive Mode ().[\[1\]](#)[\[2\]](#)
- Capillary Voltage: 3.5 kV.[\[1\]](#)[\[2\]](#)
- Fragmentor: 135 V.
- Collision Energy (CE): Ramped 10–40 eV.[\[1\]](#)[\[2\]](#)

Protocol B: GC-MS (For Impurity Profiling Only)

1. Derivatization (Critical Step):

- Note: To avoid thermal dehydration, you must derivatize the alcohol.[\[1\]](#)
- React sample with BSTFA + 1% TMCS at 60°C for 30 mins.[\[1\]](#)
- This replaces the -OH proton with a TMS group, stabilizing the molecule (New MW: 229.35 Da).[\[2\]](#)

2. GC Parameters:

- Column: DB-5ms (30m x 0.25mm).[\[1\]](#)[\[2\]](#)
- Inlet: 250°C (Split 20:1).
- Oven: 50°C hold 1 min, ramp 15°C/min to 280°C.

Data Interpretation & Visualization

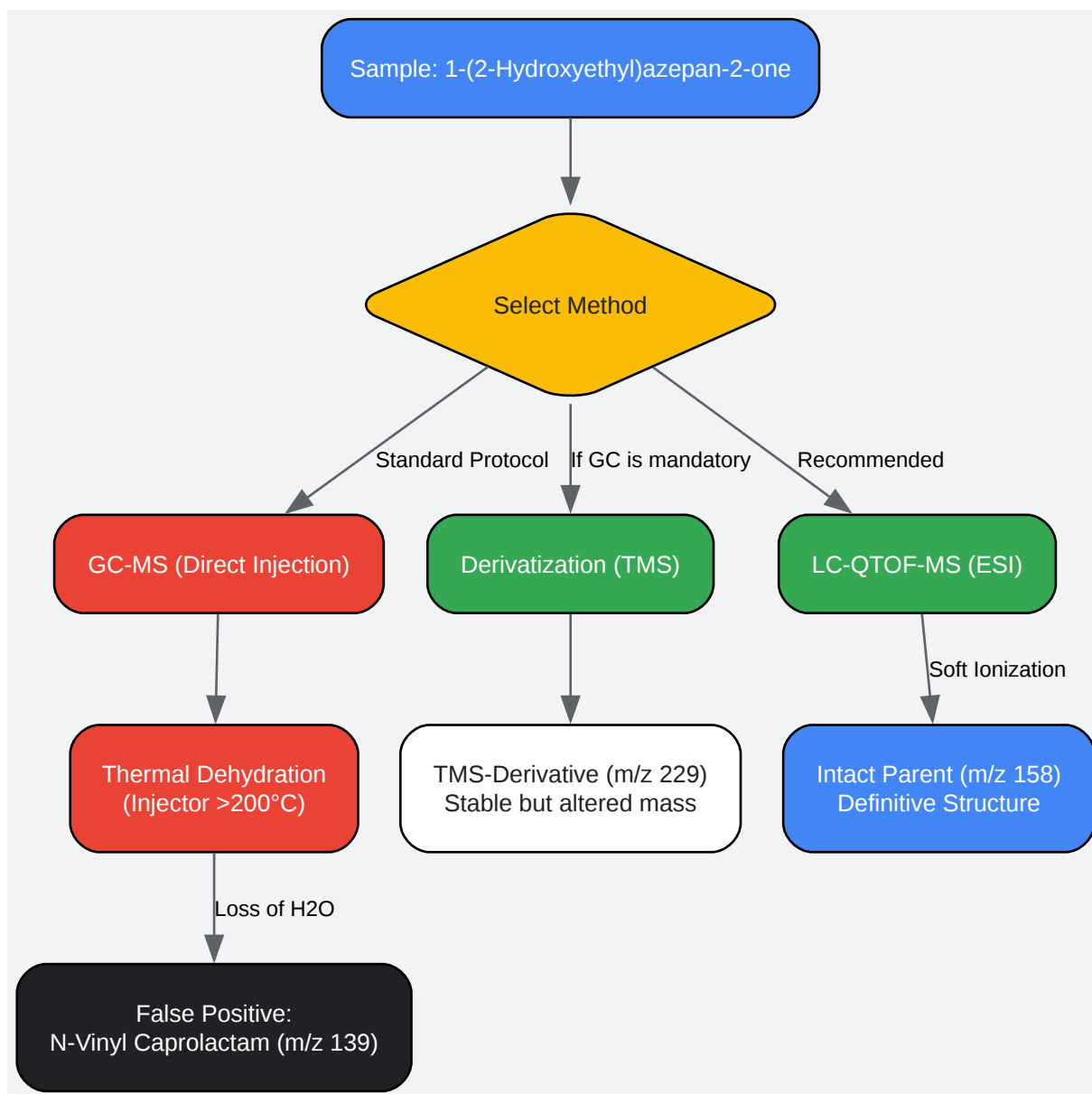
Table 1: MS/MS Fragment Assignment (ESI+)

Accurate Mass Data for

[\[2\]](#)

m/z (Observed)	Formula	Error (ppm)	Fragment Interpretation
158.1181		1.2	Parent Ion .[1][2] Confirms intact hydroxyethyl group.[1][2]
140.1070		2.5	.[1][2] Loss of water from side chain (cyclic iminium formation).[1][2]
127.0995		1.8	.[1][2] Alpha-cleavage of the alcohol tail.[1][4]
114.0913		0.9	.[1][2] Loss of ethylene oxide ().[1][2]

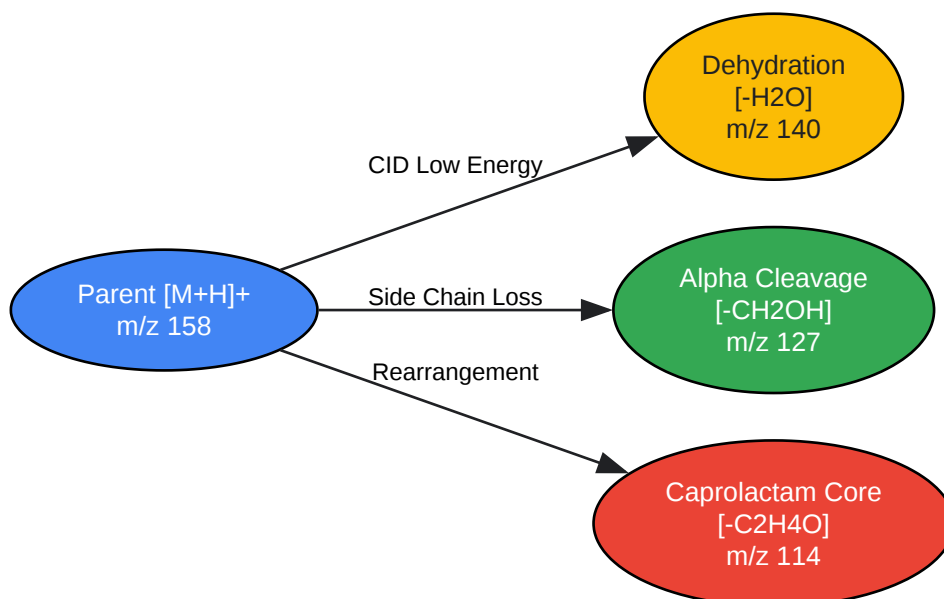
Diagram 1: Analytical Decision Workflow



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Caption: Workflow highlighting the risk of thermal degradation in GC-MS versus the stability of LC-MS.

Diagram 2: Proposed ESI Fragmentation Pathway[1][2]



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Caption: ESI-MS/MS fragmentation pathway. The presence of m/z 158 and 127 distinguishes the target from N-vinyl analogs.

References

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